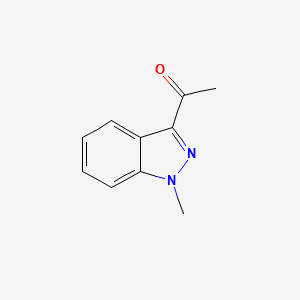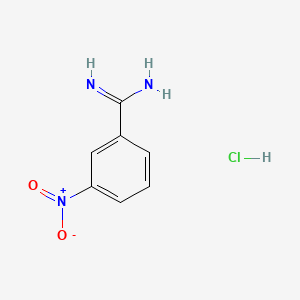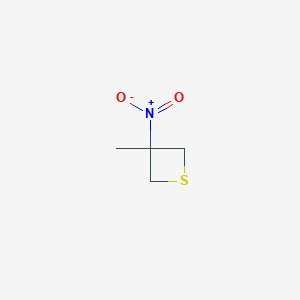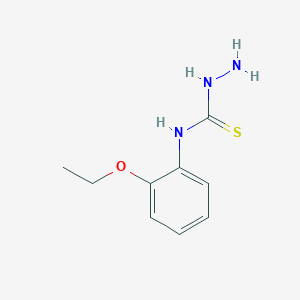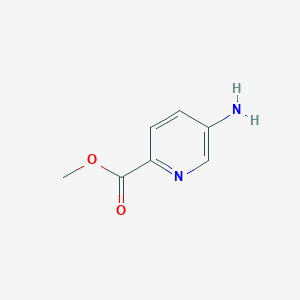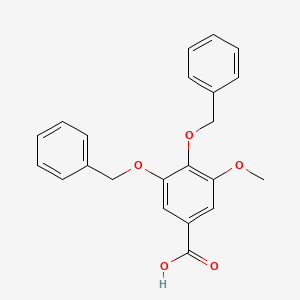
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
Vue d'ensemble
Description
“3,4-Bis(benzyloxy)-5-methoxybenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a wide range of important compounds, including many pharmaceuticals . The compound also contains methoxy and benzyloxy groups, which are common in organic chemistry and often used in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the methoxy (-OCH3) and benzyloxy (-OBn) groups attached at the 3rd, 4th, and 5th positions .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group would likely make the compound more polar and potentially increase its solubility in water .Applications De Recherche Scientifique
Application in Organic Chemistry
Summary of the Application
The compound (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one, which has a similar structure to “3,4-Bis(benzyloxy)-5-methoxybenzoic acid”, is synthesized in a stereocontrolled-one-pot reaction . This compound carries a γ-alkylidenebutenolide moiety, which characterizes a large class of bioactive natural products endowed with a wide range of biological activities .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that the product was obtained in good yield .
Results or Outcomes
The theoretical investigation of the transition states suggests a new procedure to achieve Z-isomer of β-unsubstituted γ-alkylidenebutenolide .
Application in Boronic Acid Chemistry
Summary of the Application
[3,4-Bis(benzyloxy)phenyl]boronic acid, another compound with a similar structure to “3,4-Bis(benzyloxy)-5-methoxybenzoic acid”, is a valuable building block in organic synthesis .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source.
Results or Outcomes
The specific results or outcomes are not detailed in the source.
Application in Chemical Synthesis
Summary of the Application
The compound “3,4-BIS-BENZYLOXY-5-METHOXY-BENZOIC ACID METHYL ESTER” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may be used in various chemical synthesis applications.
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Oxidation and Reduction Reactions
Summary of the Application
Benzylic oxidations and reductions are common reactions in organic chemistry . While the specific compound “3,4-Bis(benzyloxy)-5-methoxybenzoic acid” is not mentioned, compounds with benzylic positions are known to undergo these types of reactions .
Methods of Application
The specific methods of application or experimental procedures involve the use of oxidizing or reducing agents .
Results or Outcomes
The outcomes of these reactions typically involve the conversion of electron withdrawing functions into electron donating groups .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-4,5-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-25-19-12-18(22(23)24)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUJFYSOGQDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500552 | |
| Record name | 3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |
CAS RN |
70845-73-7 | |
| Record name | 3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






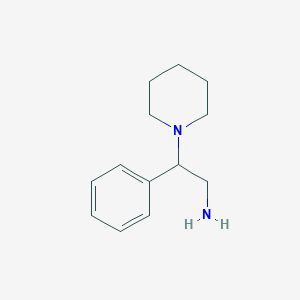
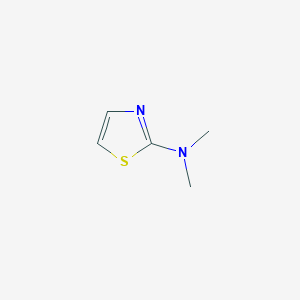
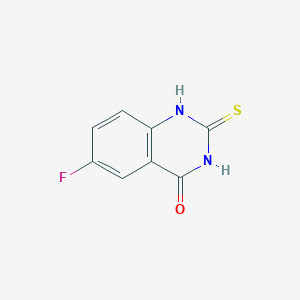
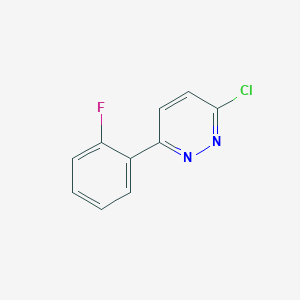
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)
